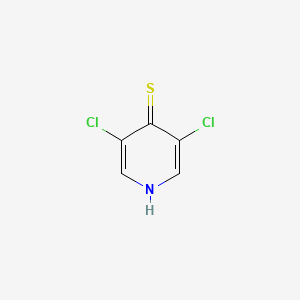
3,5-Dichloro-4-pyridinethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-4-pyridinethiol is a chlorinated heterocyclic compound with the molecular formula C5H3Cl2NS. It is a derivative of pyridine, where two chlorine atoms are substituted at the 3rd and 5th positions, and a thiol group is present at the 4th position.
Preparation Methods
The synthesis of 3,5-Dichloro-4-pyridinethiol typically involves the chlorination of pyridine derivatives. One common method includes the reaction of pentachloropyridine with nucleophiles. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from 60-125°C . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3,5-Dichloro-4-pyridinethiol undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as fluorine or amine groups, under appropriate conditions.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides or other sulfur-containing derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include potassium fluoride, dimethyl sulfoxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,5-Dichloro-4-pyridinethiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-pyridinethiol involves its interaction with various molecular targets. The electron-deficient nature of the pyridine ring makes it highly reactive towards nucleophiles, facilitating substitution reactions. The thiol group can form disulfide bonds, which are crucial in many biological processes .
Comparison with Similar Compounds
3,5-Dichloro-4-pyridinethiol can be compared with other chlorinated pyridine derivatives, such as:
3,5-Dichloro-2,4,6-trifluoropyridine: This compound has additional fluorine atoms, which alter its reactivity and applications
Pentachloropyridine: A fully chlorinated pyridine, used as a precursor in the synthesis of various derivatives.
3,4-Difluoropyridine: A fluorinated pyridine with different substitution patterns, affecting its chemical properties and uses.
Properties
CAS No. |
33216-53-4 |
|---|---|
Molecular Formula |
C5H3Cl2NS |
Molecular Weight |
180.05 g/mol |
IUPAC Name |
3,5-dichloro-1H-pyridine-4-thione |
InChI |
InChI=1S/C5H3Cl2NS/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9) |
InChI Key |
HHOHIIYJTDKSHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=S)C(=CN1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















